molecular formula C20H23NO4 B4410046 methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate

methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate

Cat. No. B4410046
M. Wt: 341.4 g/mol
InChI Key: UNVXMRAYOGUZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly referred to as DEET, which is an abbreviation for N,N-diethyl-meta-toluamide. DEET is widely used as an insect repellent due to its effectiveness against a broad range of insects, including mosquitoes, ticks, and fleas. However,

Mechanism of Action

The mechanism of action of DEET is not fully understood, but it is believed to work by disrupting the olfactory system of insects. DEET has been shown to interfere with the function of odorant receptors in the antennae of insects, which are responsible for detecting chemical cues in their environment. This disruption makes it difficult for insects to locate their hosts, which makes DEET an effective insect repellent.
Biochemical and Physiological Effects:
DEET has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to disrupt the function of odorant receptors in the antennae of insects, as well as the function of ion channels in their nervous system. DEET has also been shown to affect the metabolism of insects, which can lead to reduced feeding and reproductive success.

Advantages and Limitations for Lab Experiments

DEET is a widely used insect repellent in scientific research due to its effectiveness against a broad range of insects. It is also relatively easy to use and has a long shelf life. However, DEET can be toxic to some non-target organisms, and care should be taken when using it in laboratory experiments.

Future Directions

There are several areas of future research that could be pursued with DEET. One area is the development of new insect repellents that are more effective and less toxic than DEET. Another area is the study of the olfactory system of insects, which could lead to the development of new insect control strategies. Finally, the ecological impacts of DEET on non-target organisms should be further studied to better understand its potential environmental effects.

Scientific Research Applications

DEET is widely used in scientific research, particularly in the field of insect physiology and behavior. It is used to study the olfactory system of insects, which is responsible for their ability to detect and respond to chemical cues in their environment. DEET has been shown to disrupt the olfactory system of insects, which makes it an effective insect repellent.

properties

IUPAC Name

methyl 4-[2-(2,6-diethylanilino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-14-7-6-8-15(5-2)19(14)21-18(22)13-25-17-11-9-16(10-12-17)20(23)24-3/h6-12H,4-5,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVXMRAYOGUZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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